1-Phenylpiperidine-3-carboxamide
Overview
Description
1-Phenylpiperidine-3-carboxamide is a synthetic compound with a molecular formula of C12H15NO . It is commonly referred to as CPP and is a central nervous system stimulant that has been widely studied as a potential therapeutic agent for various disorders, including ADHD, depression, and Parkinson’s disease.
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Molecular Structure Analysis
The linear formula of this compound is C12H16N2O . The InChI code is 1S/C12H16N2O/c13-12(15)10-5-4-8-14(9-10)11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2,(H2,13,15) .
Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 204.27 .
Scientific Research Applications
Neurokinin-1 Receptor Antagonists
1-Phenylpiperidine-3-carboxamide derivatives have been explored for their potential as neurokinin-1 receptor antagonists. Shirai et al. (2012) synthesized a series of 3-phenylpiperidine-4-carboxamide derivatives, demonstrating their efficacy in guinea pig models and highlighting their high metabolic stability and pharmacokinetic profiles (Shirai et al., 2012).
Potential Substance P Antagonists
Compounds incorporating the this compound structure have been synthesized for potential use as Substance P antagonists. Burdzhiev and Stanoeva (2010) prepared derivatives by reacting the carboxylic acid form of the compound with various reagents, anticipating activities similar to existing SP antagonists (Burdzhiev & Stanoeva, 2010).
Poly (ADP-Ribose) Polymerase Inhibitors
Phenylpiperidine-substituted benzimidazole carboxamides, closely related to this compound, have been investigated as poly (ADP-ribose) polymerase (PARP) inhibitors. Penning et al. (2010) developed compounds with significant potency against PARP-1 enzyme, highlighting their potential in cancer treatment (Penning et al., 2010).
N-Chelating Ligands in Organic Reactions
Sívek et al. (2008) synthesized a range of optically active carboxamides based on the 2-phenylimidazole structure, featuring amino acid residues. These compounds were preliminarily tested as N-chelating ligands in organic reactions (Sívek, Pytela, & Bureš, 2008).
Met Kinase Inhibitors
N-Phenylpiperidine-3-carboxamide derivatives have been identified as selective Met kinase inhibitors. Schroeder et al. (2009) developed compounds with improved aqueous solubility and kinase selectivity, demonstrating their efficacy in tumor stasis in animal models (Schroeder et al., 2009).
Antitumor Agents
Compounds related to this compound, such as 2-cyanoaziridine-1-carboxamides, have shown activity against various tumor cells. Iyengar et al. (1999) synthesized a range of these compounds, demonstrating their potency against solid and hematological tumor cells (Iyengar et al., 1999).
Inhibitors of NF-κB and AP-1 Gene Expression
N-Phenylpiperidine-3-carboxamide derivatives have been studied as inhibitors of NF-κB and AP-1 gene expression. Palanki et al. (2000) conducted structure-activity relationship studies, identifying compounds with potential for improved oral bioavailability (Palanki et al., 2000).
Antiproliferative Agents
Raffa et al. (2009) synthesized a series of 3-amino-N-phenyl-1H-indazole-1-carboxamides, exhibiting significant antiproliferative activity against various cancer cell lines. These compounds indicated potential as antineoplastic agents (Raffa et al., 2009).
Safety and Hazards
Future Directions
While specific future directions for 1-Phenylpiperidine-3-carboxamide are not available, the field of drug conjugates as drug delivery systems for the treatment of cancer continues to advance with the application of new technologies . Peptide-drug conjugates (PDCs) offer a number of benefits and provide a paradigm for rational PDC design, with a targeted mechanism of action and the potential for deepening responses to treatment, maintaining remissions, and eradicating therapy-resistant stem cells .
Mechanism of Action
Target of Action
1-Phenylpiperidine-3-carboxamide is a potent anti-Hepatitis B virus (HBV) agent . It acts as a capsid assembly modulator (CAM), which is a class of compounds that interfere with the assembly of the HBV capsid, a protein shell that protects the viral genome and is essential for its replication .
Mode of Action
The compound interacts with the HBV core protein homodimer, which forms the biologically competent HBV nucleocapsids by encapsulating the viral pre-genomic RNA and polymerase . By modulating the assembly of these nucleocapsids, this compound disrupts the viral life cycle and inhibits HBV replication .
Biochemical Pathways
It is known that the compound interferes with the life cycle of hbv, particularly the genome packaging and maintenance of chronic hbv infection
Result of Action
The primary result of this compound’s action is the inhibition of HBV replication. By disrupting the assembly of HBV nucleocapsids, the compound prevents the virus from replicating and spreading, thereby exerting its anti-HBV effects .
Biochemical Analysis
Biochemical Properties
1-Phenylpiperidine-3-carboxamide plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with various biomolecules, influencing their activity and function. For instance, it can bind to specific enzymes, potentially inhibiting or activating their catalytic functions. These interactions are essential for understanding the compound’s potential therapeutic applications .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of certain genes, leading to changes in cellular behavior. Additionally, it can alter metabolic pathways, impacting the overall metabolic flux within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound remains stable under certain conditions, it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular behavior, which are important for understanding its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways without causing significant toxicity. At higher doses, it can lead to adverse effects, including toxicity and other detrimental outcomes. Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic use .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing the metabolic flux within cells. These interactions can lead to changes in metabolite levels, which are essential for understanding the compound’s overall impact on cellular metabolism. The study of these metabolic pathways provides insights into the compound’s potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with specific transporters and binding proteins, influencing its localization and accumulation within cells. These interactions are essential for understanding how the compound exerts its effects at the cellular level .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Understanding its subcellular localization provides insights into its mechanism of action and potential therapeutic applications .
Properties
IUPAC Name |
1-phenylpiperidine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c13-12(15)10-5-4-8-14(9-10)11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2,(H2,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWKZWKKEYNZSQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC=CC=C2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30737231 | |
Record name | 1-Phenylpiperidine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30737231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58971-08-7 | |
Record name | 1-Phenylpiperidine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30737231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.